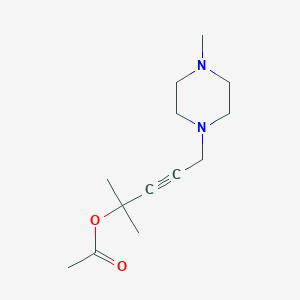
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide, also known as TFM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFM is a sulfonamide derivative that is widely used as a reagent in organic synthesis. This compound has been found to have potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to be an effective reagent in the synthesis of various organic compounds. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has also been used in the development of new drugs and materials. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to synthesize new drugs with improved properties.
Wirkmechanismus
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide works by inhibiting the activity of certain enzymes in the body. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has also been found to inhibit the activity of other enzymes, including cholinesterase and urease.
Biochemical and Physiological Effects:
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of acid in the stomach, making it a potential treatment for gastric ulcers. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has several advantages as a reagent in lab experiments. It is a stable and easily accessible compound that can be synthesized using simple methods. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide is also a highly reactive compound, making it an effective reagent in organic synthesis. However, 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has some limitations as a reagent. It can be toxic and requires careful handling. Additionally, 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide can be expensive, making it less accessible for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide. One potential area of research is the development of new drugs using 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide as a starting material. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been found to have potential applications in the treatment of various diseases, including cancer and epilepsy. Another area of research is the development of new materials using 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide as a building block. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been found to have potential applications in the development of new polymers and materials with unique properties. Finally, research can be conducted to explore the environmental impact of 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has been found to be persistent in the environment and can have toxic effects on aquatic organisms. Therefore, research can be conducted to develop methods for the safe disposal of 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide and to minimize its impact on the environment.
Conclusion:
In conclusion, 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an effective reagent in organic synthesis and has potential applications in various fields, including medicinal chemistry, material science, and environmental science. 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide has several advantages as a reagent, but also has some limitations. There are several future directions for research on 1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide, including the development of new drugs and materials, and the exploration of its environmental impact.
Synthesemethoden
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1,1,1-trifluoro-N-methylethanamine in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl fluoride with 1,1,1-trifluoro-N-methylethanamine in the presence of a catalyst.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-6-2-4-7(5-3-6)12-15(13,14)8(9,10)11/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFITHLDTHXRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879367 |
Source


|
| Record name | P-ME CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37595-73-6 |
Source


|
| Record name | P-ME CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5872991.png)

![N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5873006.png)
![N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B5873014.png)
![N-[4-methyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5873017.png)
![N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5873024.png)

![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)
![4-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5873062.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5873080.png)
![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)

![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)